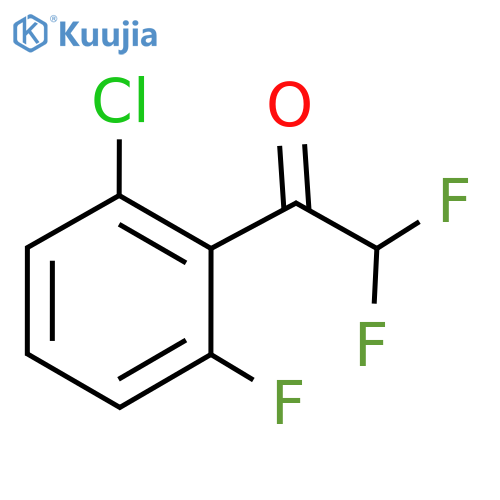

Cas no 1865063-89-3 (1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)

1865063-89-3 structure

商品名:1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone

-

- インチ: 1S/C8H4ClF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H

- InChIKey: VTJQPZPCLVZZNM-UHFFFAOYSA-N

- ほほえんだ: C1C=C(F)C(C(C(F)F)=O)=C(Cl)C=1

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928644-0.25g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1928644-2.5g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1928644-10.0g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-1928644-0.05g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1928644-5g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 5g |

$2443.0 | 2023-09-17 | ||

| abcr | AB609965-1g |

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone; . |

1865063-89-3 | 1g |

€775.30 | 2024-07-19 | ||

| Enamine | EN300-1928644-5.0g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1928644-10g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1928644-1g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1928644-0.1g |

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |

1865063-89-3 | 0.1g |

$741.0 | 2023-09-17 |

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1865063-89-3 (1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1865063-89-3)1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):246/337/459